molecular formula C16H17NO4S B1615454 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid CAS No. 65148-06-3

3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid

Cat. No.: B1615454
CAS No.: 65148-06-3
M. Wt: 319.4 g/mol
InChI Key: SQAMMNMSZORLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid is an organic compound with the molecular formula C16H17NO4S. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a propanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline, followed by the addition of a propanoic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects. The compound may also modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenylsulfonamido)propanoic acid
  • 3-(4-Methylbenzenesulfonamido)propanoic acid
  • 3-(4-Methylphenylsulfonyl)propanoic acid

Uniqueness

3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid is unique due to its specific structural features, such as the presence of both a sulfonyl group and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(N-(4-methylphenyl)sulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-11-16(18)19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMMNMSZORLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983719
Record name N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65148-06-3
Record name 3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065148063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65148-06-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-(4-Methylphenyl)sulfonylanilino)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE3F3JWV7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Reactant of Route 2
Reactant of Route 2
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Reactant of Route 3
Reactant of Route 3
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Reactant of Route 4
Reactant of Route 4
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Reactant of Route 5
Reactant of Route 5
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid
Reactant of Route 6
Reactant of Route 6
3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.